

Core Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *Hydrastine hydrochloride*

CAS No.: 5936-28-7

Cat. No.: B1594136

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Hydrastine hydrochloride is the salt form of hydrastine, an alkaloid naturally occurring in the roots and rhizomes of the goldenseal plant (*Hydrastis canadensis*)[1][2]. Its chemical properties are foundational to its biological activity and handling in a laboratory setting.

Identifier	Value	Source
CAS Number	5936-28-7	[3][4][5][6]
IUPAC Name	(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[3][4]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one hydrochloride	[3]
Synonyms	(+)- β -Hydrastine hydrochloride, (1R,9S)- β -Hydrastine hydrochloride	[4][5]
Molecular Formula	C ₂₁ H ₂₁ NO ₆ · HCl	[3][4][6]
Molecular Weight	419.86 g/mol	[3][4][5][6]

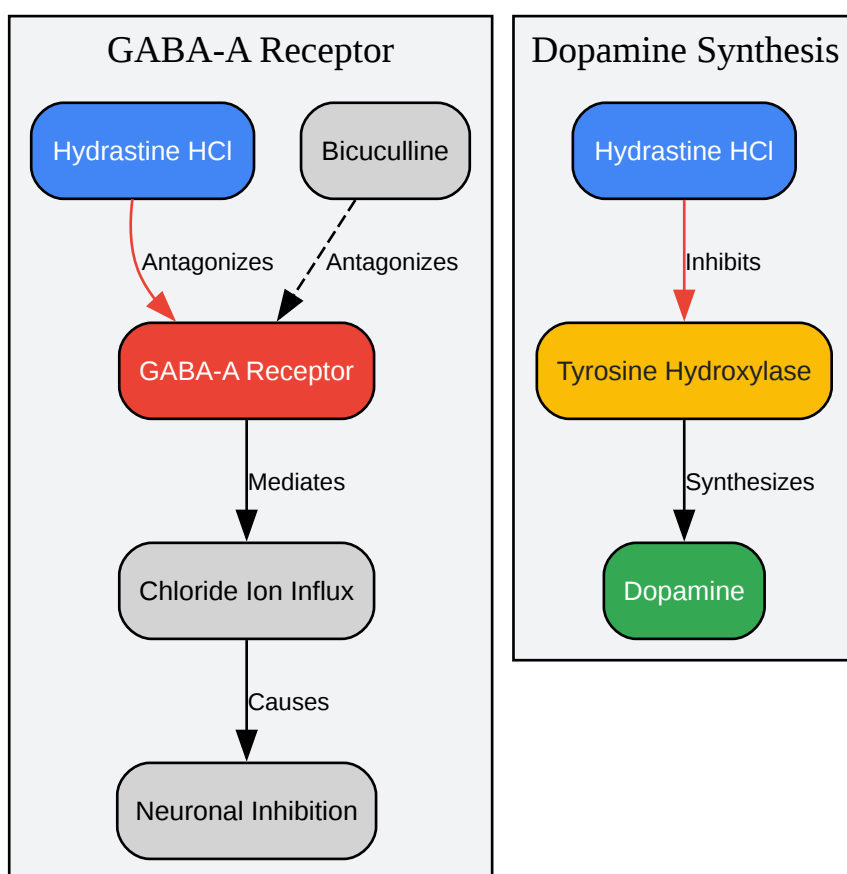
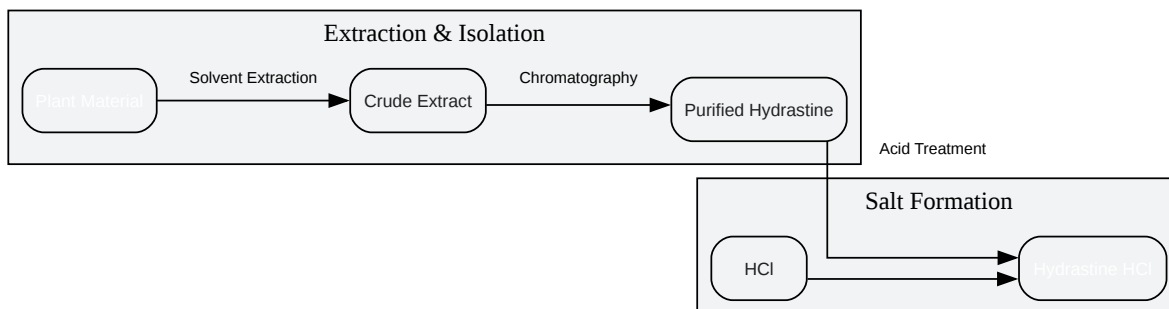
Physicochemical Property	Value	Source
Melting Point	116°C	[6]
Appearance	Powder	[6]
Solubility	Very soluble in water and alcohol; slightly soluble in chloroform; very slightly soluble in ether.	[6]
Storage Temperature	-20°C	[3][4][5]
pH	4.2 (0.5% aqueous solution)	[6]

Synthesis and Derivatization

The journey of **hydrastine hydrochloride** from a natural source to a laboratory-grade chemical involves extraction and can also be achieved through total synthesis.

Natural Extraction and Salt Formation

Hydrastine is primarily isolated from *Hydrastis canadensis*. The process involves the extraction of the alkaloids from the plant material, followed by purification. The hydrochloride salt is then prepared by treating the isolated hydrastine base with hydrochloric acid[1].



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Caption: Simplified signaling pathways illustrating the inhibitory actions of **hydrastine hydrochloride**.

Pharmacokinetics in Humans

Following oral administration of a goldenseal supplement containing hydrastine, the compound is rapidly absorbed and undergoes extensive metabolism.

Pharmacokinetic Parameter	Value (Mean \pm SD)	Source
C _{max} (Maximal Serum Concentration)	225 \pm 100 ng/mL	[7]
T _{max} (Time to C _{max})	1.5 \pm 0.3 hours	[7]
Elimination Half-life (T _{1/2})	4.8 \pm 1.4 hours	[7]

Hydrastine undergoes both Phase I (reduction, demethylation, hydroxylation, etc.) and Phase II (glucuronidation, sulfation) metabolism.[7]

Analytical Methodologies

Accurate and precise analytical methods are essential for the quality control and study of **hydrastine hydrochloride**.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the analysis of hydrastine.

Experimental Protocol: HPLC Method for Related Substances of Hydralazine Hydrochloride (Adaptable for Hydrastine HCl)

This protocol for a related compound can be adapted for the analysis of **hydrastine hydrochloride**.

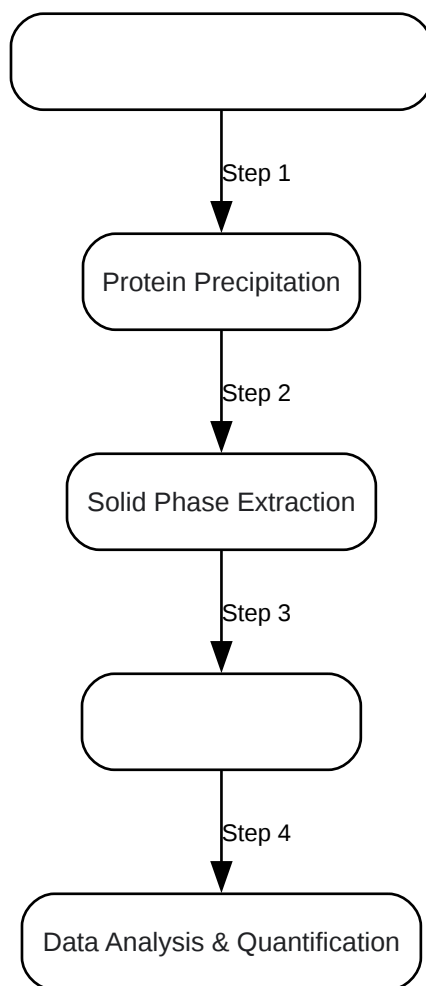
- Chromatographic Conditions:
 - Column: Inertsil ODS 3V (4.6 mm x 250 mm, 5 μ m particle size).
 - Mobile Phase A: Phosphate buffer pH 2.5 and acetonitrile.

- Mobile Phase B: Methanol.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 230 nm.
- Programming: Gradient elution.
- Preparation of Solutions:
 - Diluent: A suitable mixture of solvents in which the compound is stable and soluble.
 - Standard Solution: Accurately weigh and dissolve **hydrastine hydrochloride** reference standard in the diluent to a known concentration.
 - Sample Solution: Accurately weigh and dissolve the sample in the diluent to a known concentration.
- Procedure:
 - Inject equal volumes of the standard and sample solutions into the chromatograph.
 - Record the chromatograms and measure the peak areas.
 - Calculate the quantity of related substances in the sample by comparing the peak areas to that of the standard.

This protocol is based on a validated method for hydralazine hydrochloride and would require optimization and validation for **hydrastine hydrochloride**.

Pharmacokinetic Sample Analysis

For determining hydrastine concentrations in biological matrices like serum and urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[7]



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Caption: General workflow for the analysis of hydrastine in biological samples.

Applications and Considerations

Historically, **hydrastine hydrochloride** was used as a uterine hemostatic agent.[6] In modern research, it serves as a valuable pharmacological tool. Its inhibitory effects on tyrosine hydroxylase and OCT1, along with its potent, stereoselective antagonism of GABA-A receptors, make it useful for studying these systems.[8][9] Researchers in drug development should be aware of its potential for convulsant activity, particularly the (+)-enantiomer, and its extensive metabolic profile when designing new chemical entities based on its scaffold.[8][10]

References

- Hydrastinine Hydrochloride | C₁₁H₁₄ClNO₃ | CID 71833 - PubChem. (n.d.). Retrieved from [\[Link\]](#)
- (+)-B-HYDRASTINE HCL - Lifeasible. (n.d.). Retrieved from [\[Link\]](#)
- Hydrastinine - Wikipedia. (n.d.). Retrieved from [\[Link\]](#)
- Hydrastine. (n.d.). Retrieved from [\[Link\]](#)
- Hydrastine - Wikipedia. (n.d.). Retrieved from [\[Link\]](#)
- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents. (n.d.).
- Hope, E., Pyman, F. L., Remfry, F. G., & Robinson, R. (1931). A Synthesis of Hydrastine. Part I. Journal of the Chemical Society (Resumed), 236-247.
- Goldenseal (*Hydrastis canadensis* L.) and Two of Its Constituent Alkaloids Berberine [2086-83-1] and Hydrastine - National Toxicology Program. (n.d.). Retrieved from [\[Link\]](#)
- Huang, T. L., & Johnston, G. A. (1990). (+)-Hydrastine, a potent competitive antagonist at mammalian GABA_A receptors. British Journal of Pharmacology, 99(4), 747–751.
- Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
- HYDRASTINE - gsrs. (n.d.). Retrieved from [\[Link\]](#)
- Gurley, B. J., Gardner, S. F., Hubbard, M. A., Williams, D. K., Gentry, W. B., Cui, Y., & Ang, C. Y. (2015). Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal (*Hydrastis canadensis*) to humans. Drug Metabolism and Disposition, 43(4), 562–570.
- What is the mechanism of Hydralazine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [\[Link\]](#)
- **HYDRASTINE HYDROCHLORIDE.** (n.d.). Retrieved from [\[Link\]](#)

- Gurley, B. J., Gardner, S. F., Hubbard, M. A., Williams, D. K., Gentry, W. B., Cui, Y., & Ang, C. Y. (2016). Hydrastine Pharmacokinetics and Metabolism after a Single Oral Dose of Goldenseal (*Hydrastis canadensis*) to Humans.
- Analytical Methodologies for the Determination of Hydralazine: A Review. | Open Access Journals. (n.d.). Retrieved from [\[Link\]](#)
- Alshatti, L. (2024). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. *American Journal of Analytical Chemistry*, 15, 219-228.

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- [1. Buy Hydrastine hydrochloride | 5936-28-7 \[smolecule.com\]](#)
- [2. \(-\)-Hydrastine | 118-08-1 | FH61654 | Biosynth \[biosynth.com\]](#)
- [3. Hydrastine Hydrochloride CRS | CAS Number 5936-28-7 \[klivon.com\]](#)
- [4. Hydrastine European Pharmacopoeia \(EP\) Reference Standard 5936-28-7 \[sigmaaldrich.com\]](#)
- [5. \(+\)-B-HYDRASTINE HCL - Lifeasible \[lifeasible.com\]](#)
- [6. Hydrastine \[drugfuture.com\]](#)
- [7. Hydrastine pharmacokinetics and metabolism after a single oral dose of goldenseal \(*Hydrastis canadensis*\) to humans - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [8. \(+\)-Hydrastine, a potent competitive antagonist at mammalian GABAA receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. medchemexpress.com \[medchemexpress.com\]](#)
- [10. ntp.niehs.nih.gov \[ntp.niehs.nih.gov\]](#)
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